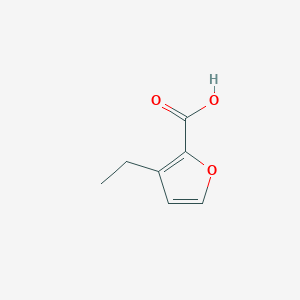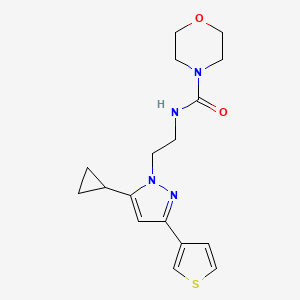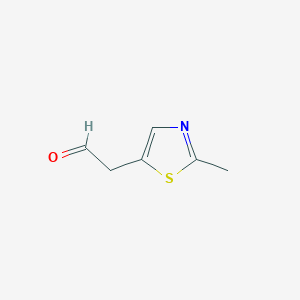![molecular formula C11H13NO3S B2766261 [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate CAS No. 85028-26-8](/img/structure/B2766261.png)
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate” is a chemical compound with the molecular formula C11H13NO3S . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as alkyl methanesulfonates have been synthesized using techniques like liquid–liquid extraction with ionic liquid . Another approach involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydronaphthalen-1-ylidene group attached to an amino methanesulfonate group . The molecular weight is approximately 238.28 .Mechanism of Action
Target of Action
The primary targets of this compound, also known as Colistin , are multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter . These bacteria are often resistant to other antibiotics, making Colistin a crucial last-resort treatment .
Mode of Action
Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This interaction disrupts the outer membrane by interacting with molecules called lipopolysaccharides , leading to bacterial cell death .
Biochemical Pathways
The disruption of the bacterial cell membrane affects the integrity of the cell, leading to leakage of intracellular contents and ultimately cell death . This action primarily affects the biochemical pathways associated with cell wall synthesis and maintenance .
Pharmacokinetics
Colistin is administered as its inactive prodrug, colistin methanesulfonate (CMS), which is hydrolyzed in vivo to the active drug . The pharmacokinetics of Colistin are complex due to its large molecular weight and cationic properties at physiological pH, which limit its distribution within the extracellular space . Renal clearance of Colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The result of Colistin’s action is the effective killing of multidrug-resistant Gram-negative bacteria . This makes it a valuable tool in treating infections caused by these bacteria, particularly when other antibiotics are ineffective .
Action Environment
The efficacy and stability of Colistin can be influenced by various environmental factors. For instance, the presence of divalent cations can decrease its activity, while its activity can be enhanced in an acidic environment . Additionally, resistance to Colistin can develop with misuse or overuse, emphasizing the importance of appropriate use and stewardship .
Advantages and Limitations for Lab Experiments
THNAMS has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in aqueous solutions. In addition, THNAMS is soluble in a variety of solvents, allowing for the synthesis of a variety of compounds. However, there are some limitations to using THNAMS in lab experiments. For example, it can be difficult to control the reaction conditions, and it is also difficult to accurately measure the concentration of THNAMS in a solution.
Future Directions
There are a number of potential future directions for THNAMS research. One potential direction is to further explore its antimicrobial properties, as this could lead to the development of new therapeutics for the treatment of bacterial and fungal infections. Additionally, further research could be conducted to explore the potential of THNAMS as a therapeutic agent, as it has already been shown to interact with a variety of receptors in the body. Finally, further research could be conducted to explore the potential of THNAMS as an enzyme inhibitor, as this could lead to the development of new drugs that target specific enzymes.
Synthesis Methods
THNAMS is synthesized through a two-step process. The first step involves the reaction of 1-methyl-2-naphthol with a sulfonate ester, such as p-toluenesulfonate. This reaction produces a sulfonated naphthol compound, which is then reacted with an amine, such as ethylamine, to form THNAMS. This reaction is typically conducted in an aqueous medium at a temperature of around 25°C.
Scientific Research Applications
THNAMS has been used in a variety of scientific research applications, including drug development, biochemistry, and physiological studies. In drug development, THNAMS can be used to synthesize a variety of molecules, including peptides, steroids, and nucleoside analogs. In biochemistry, THNAMS can be used to synthesize a variety of compounds, including enzyme inhibitors, protein inhibitors, and small molecule inhibitors. In physiological studies, THNAMS can be used to synthesize compounds that interact with specific receptors or enzymes in the body, allowing researchers to study their effects on the body.
properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPRYLNCYFMBBM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)ON=C1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O/N=C/1\CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2766181.png)
![3'-(3,4-Dimethoxyphenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2766183.png)


![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)

amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
